molecular formula C7H5FN2O B11919443 3-Amino-5-fluoro-4-hydroxybenzonitrile CAS No. 862730-29-8

3-Amino-5-fluoro-4-hydroxybenzonitrile

Katalognummer: B11919443
CAS-Nummer: 862730-29-8
Molekulargewicht: 152.13 g/mol
InChI-Schlüssel: RXVACTOCNAZADE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-5-fluoro-4-hydroxybenzonitrile is an organic compound with the molecular formula C7H5FN2O It is a derivative of benzonitrile, featuring amino, fluoro, and hydroxy functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-fluoro-4-hydroxybenzonitrile typically involves multi-step organic reactions. One common method starts with the nitration of fluorobenzene to introduce the nitro group, followed by reduction to convert the nitro group to an amino group. The hydroxy group can be introduced through hydroxylation reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-5-fluoro-4-hydroxybenzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The amino group can be reduced to an amine.

    Substitution: The fluoro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a quinone derivative, while reduction of the amino group can produce a primary amine.

Wissenschaftliche Forschungsanwendungen

3-Amino-5-fluoro-4-hydroxybenzonitrile has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 3-Amino-5-fluoro-4-hydroxybenzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the fluoro group can enhance its binding affinity to certain molecular targets, while the amino and hydroxy groups can participate in hydrogen bonding and other interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Fluoro-4-hydroxybenzonitrile: Similar structure but lacks the amino group.

    3-Amino-4-fluoro-5-hydroxybenzonitrile: Similar structure but with different positioning of functional groups.

    4-Fluoro-3-hydroxybenzonitrile: Similar structure but with different positioning of the fluoro and hydroxy groups.

Uniqueness

3-Amino-5-fluoro-4-hydroxybenzonitrile is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

862730-29-8

Molekularformel

C7H5FN2O

Molekulargewicht

152.13 g/mol

IUPAC-Name

3-amino-5-fluoro-4-hydroxybenzonitrile

InChI

InChI=1S/C7H5FN2O/c8-5-1-4(3-9)2-6(10)7(5)11/h1-2,11H,10H2

InChI-Schlüssel

RXVACTOCNAZADE-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C(=C1N)O)F)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.